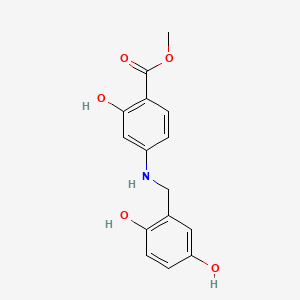

Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate

Description

Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate is a benzoate derivative characterized by a hydroxyl group at position 2 of the aromatic ring and a substituted amino group at position 2. The amino group is further functionalized with a 2,5-dihydroxybenzyl moiety, contributing to its unique chemical and biological properties. For instance, chemoselective alkylation of hydroxyl groups in similar esters (e.g., methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate) has been reported, highlighting reactivity patterns that may extend to this compound .

Properties

CAS No. |

151391-92-3 |

|---|---|

Molecular Formula |

C15H15NO5 |

Molecular Weight |

289.28 g/mol |

IUPAC Name |

methyl 4-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoate |

InChI |

InChI=1S/C15H15NO5/c1-21-15(20)12-4-2-10(7-14(12)19)16-8-9-6-11(17)3-5-13(9)18/h2-7,16-19H,8H2,1H3 |

InChI Key |

UKKCCABWWBKWOE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NCC2=C(C=CC(=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Methyl 4-aminobenzoate : This serves as the amino component providing the 4-position amino group on the benzoate ring.

- 2,5-Dihydroxybenzyl derivatives : These provide the benzyl moiety with hydroxyl substitutions at positions 2 and 5.

Reaction Conditions

- The amino group of methyl 4-aminobenzoate reacts with the aldehyde or halide derivative of 2,5-dihydroxybenzyl under mild to moderate conditions.

- Solvents such as methanol, ethanol, or polar aprotic solvents (e.g., acetic acid) are commonly used.

- Catalysts or bases may be employed to facilitate nucleophilic substitution or reductive amination.

- Temperature control is critical, often ranging from room temperature to reflux conditions depending on the step.

Detailed Preparation Methods

Reductive Amination Approach

One of the most effective methods to prepare methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate is via reductive amination, where methyl 4-aminobenzoate is reacted with 2,5-dihydroxybenzaldehyde.

- Dissolve methyl 4-aminobenzoate and 2,5-dihydroxybenzaldehyde in a suitable solvent such as methanol or ethanol.

- Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride to the reaction mixture.

- Stir the mixture at room temperature or slightly elevated temperature for several hours to overnight.

- The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the secondary amine.

- Purification is typically achieved by recrystallization or chromatographic techniques.

- High selectivity for the secondary amine product.

- Mild reaction conditions preserve sensitive hydroxyl groups.

- Good yields reported in similar aromatic amine syntheses.

Direct Nucleophilic Substitution

Alternatively, the amino group of methyl 4-aminobenzoate can be reacted with a halomethyl derivative of 2,5-dihydroxybenzyl, such as 2,5-dihydroxybenzyl bromide.

- Prepare or procure 2,5-dihydroxybenzyl bromide.

- React methyl 4-aminobenzoate with the benzyl bromide in the presence of a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like dimethylformamide (DMF).

- Stir the reaction mixture at elevated temperature (50–80 °C) for several hours.

- The nucleophilic amino group displaces the bromide, forming the desired secondary amine.

- Work-up involves aqueous extraction and purification by chromatography.

- The presence of free hydroxyl groups may require protection to avoid side reactions.

- Reaction conditions must be optimized to prevent over-alkylation.

Esterification and Functional Group Transformations

In some synthetic routes, methyl 4-(aminomethyl)benzoate is first prepared by esterification of 4-(aminomethyl)benzoic acid with methanol under acidic catalysis. This intermediate is then subjected to amination with 2,5-dihydroxybenzyl derivatives.

- Esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid).

- Subsequent coupling with 2,5-dihydroxybenzyl halides or aldehydes.

- Purification and characterization.

Research Findings and Optimization

- The reductive amination method is favored for its mildness and high yield, especially when sensitive hydroxyl groups are present on the benzyl moiety.

- Protection of hydroxyl groups (e.g., as methyl ethers) may be necessary in nucleophilic substitution routes to prevent side reactions, followed by deprotection.

- Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) is essential to confirm intermediate and final product formation.

- Purification is commonly achieved by recrystallization or column chromatography using silica gel with appropriate eluents.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Reductive Amination | Methyl 4-aminobenzoate, 2,5-dihydroxybenzaldehyde, NaBH3CN | Room temp to mild heating, methanol/ethanol solvent | High selectivity, mild conditions | Requires aldehyde precursor, reducing agent handling |

| Nucleophilic Substitution | Methyl 4-aminobenzoate, 2,5-dihydroxybenzyl bromide, base (K2CO3) | Elevated temp (50–80 °C), DMF solvent | Direct coupling, straightforward | Possible side reactions, hydroxyl protection needed |

| Esterification + Coupling | 4-(Aminomethyl)benzoic acid, methanol, acid catalyst, then coupling reagents | Acidic esterification, then amination | Stepwise control of functional groups | Multi-step, requires purification at each step |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Antioxidant Activity

Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate exhibits significant antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and may have implications for aging and various diseases.

Anticancer Potential

Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been evaluated for its effects on breast cancer cell lines, demonstrating cytotoxicity at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging research suggests that this compound may protect neuronal cells from damage caused by neurotoxic agents. Its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's is under investigation.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Protects neuronal cells from neurotoxins |

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated a strong ability to reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Cancer Cell Proliferation Inhibition

A study conducted at a leading cancer research institute assessed the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through caspase activation pathways. This finding opens avenues for further development as a chemotherapeutic agent.

Case Study 3: Neuroprotection in Animal Models

Research published in Neuroscience Letters demonstrated that administration of this compound in rodent models significantly reduced neuronal death following exposure to neurotoxic substances. Behavioral tests indicated improvements in cognitive function post-treatment.

Mechanism of Action

The mechanism of action of Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Hydroxybenzoate (Ethyl Salicylate)

- Structure : Ethyl ester of 2-hydroxybenzoic acid.

- Key Differences: Lacks the amino and 2,5-dihydroxybenzyl substituents present in the target compound.

- Applications : Widely used in cosmetics and pharmaceuticals for its anti-inflammatory properties.

- Research Findings : Ethyl 2-hydroxybenzoate exhibits strong correlations with microbial species such as Candida boidinii and Pichia carsonii, suggesting roles in microbial metabolism or signaling .

- Reactivity: Less polar than the target compound due to the absence of amino and additional hydroxyl groups, impacting solubility and bioavailability.

Methyl 4-(2,5-Dichlorobenzyloxy)-2-hydroxybenzoate

- Structure: Contains a 2,5-dichlorobenzyloxy group instead of the 2,5-dihydroxybenzylamino group.

- Functional Implications : The electron-withdrawing chlorine atoms reduce electron density on the aromatic ring, contrasting with the electron-donating hydroxyl groups in the target compound. This difference likely alters reactivity in nucleophilic substitutions or hydrogen bonding.

Isoamyl 4-(Dimethylamino)benzoate

- Structure: Features a dimethylamino group at position 4 and an isoamyl ester.

- Applications: Used in organic synthesis and possibly as a UV absorber due to the dimethylamino group’s electron-donating properties.

- Comparison: The dimethylamino group enhances solubility in non-polar solvents compared to the target compound’s dihydroxybenzylamino group, which may increase hydrophilicity .

Ethylhexyl Salicylate (INCI: Ethylhexyl Salicylate)

- Structure : Branched ethylhexyl ester of 2-hydroxybenzoic acid.

- Applications : Common UV-B filter in sunscreens.

- Key Differences: The bulky ethylhexyl chain improves lipid solubility, enabling formulation stability in emulsions. The target compound’s amino and hydroxyl groups could offer dual UV absorption (UV-A/UV-B) but may compromise photostability .

Comparative Data Table

Research Findings and Functional Implications

- Microbial Interactions: Ethyl 2-hydroxybenzoate and related esters show species-specific correlations with microbes (e.g., C. boidinii), suggesting that the target compound’s hydroxyl and amino groups may influence microbial adhesion or metabolism .

- Synthetic Accessibility : The chemoselective alkylation method used for methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate could be adapted for synthesizing the target compound, though steric hindrance from the dihydroxybenzyl group may require optimized conditions .

- UV Absorption: Compared to ethylhexyl salicylate, the target compound’s conjugated amino-hydroxy system may broaden UV absorption but require stabilization against oxidation .

Critical Analysis of Contradictions and Limitations

- Biological Activity : While ethyl 2-hydroxybenzoate has demonstrated antimicrobial effects, the target compound’s additional hydroxyl groups might enhance or reduce efficacy depending on microbial membrane permeability .

- Synthesis Challenges : Evidence on methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate suggests successful alkylation, but the target compound’s dihydroxybenzyl group could complicate regioselectivity due to competing hydrogen bonding .

Biological Activity

Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate, also known by its CAS number 151391-92-3, is a benzoic acid derivative characterized by a complex structure featuring multiple functional groups, including a methyl ester, an amino group, and two hydroxyl groups on a benzyl moiety. This unique configuration contributes to its diverse biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C15H15NO5

- Molecular Weight : 289.28 g/mol

- Structure : The compound consists of a hydroxylated benzene ring with an amino substitution that enhances its reactivity and potential interactions with biological systems.

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. This activity is often measured using assays such as DPPH radical scavenging tests.

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

- Cytotoxicity : Preliminary findings indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, IC50 values in certain studies have shown moderate cytotoxicity, suggesting its potential role in cancer therapeutics.

The biological effects of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Cell Signaling Modulation : It could modulate signaling pathways that regulate cell survival and apoptosis.

Study on Antioxidant Activity

A study conducted by demonstrated that this compound showed significant DPPH radical scavenging activity, indicating its potential as a natural antioxidant.

Cytotoxicity Assessment

In an investigation reported by , the compound was tested against several cancer cell lines, revealing an IC50 value of approximately 266.48 μg/mL. This suggests moderate cytotoxicity and warrants further investigation into its use as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-amino-2-hydroxybenzoate | C8H9NO3 | Simpler structure; lacks dihydroxybenzyl group |

| Benzylamine derivatives | Varies | General class; diverse biological activities depending on substitutions |

This compound stands out due to its combination of multiple hydroxyl groups and an amino substituent on a benzene ring. This unique structure contributes to its specific biological activities and potential applications in various fields such as pharmaceuticals and cosmetics.

Q & A

Q. What are the key considerations for synthesizing Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate with high purity?

Methodological Answer:

- Protecting Groups : Use orthogonal protecting groups (e.g., acetyl or tert-butyldimethylsilyl) for phenolic hydroxyl and amino groups to prevent undesired side reactions during coupling steps. For example, acetylation of hydroxyl groups in dihydroxybenzyl derivatives can stabilize reactive intermediates .

- Coupling Conditions : Optimize reaction parameters (e.g., temperature, solvent polarity) for the nucleophilic substitution or Schiff base formation between the dihydroxybenzylamine and methyl 4-amino-2-hydroxybenzoate. Polar aprotic solvents like DMF or DMSO at 60–80°C are typical for such reactions .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (e.g., methanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 280 nm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 6.2–7.5 ppm) and hydroxyl/amino protons (broad signals at δ 8–12 ppm). Overlapping signals may require 2D experiments (COSY, HSQC) to resolve spin systems .

- 13C NMR : Detect carbonyl (C=O, δ 165–170 ppm), aromatic carbons (δ 100–160 ppm), and methylene/methyl groups (δ 20–40 ppm). Compare with computed DFT spectra for validation .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ or [M−H]− peaks with <2 ppm mass error. Fragmentation patterns help validate substituent positions .

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹), amine (3300–3500 cm⁻¹), and ester C=O (1720–1750 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can conflicting NMR data due to tautomerism or dynamic processes be resolved?

Methodological Answer:

- Variable-Temperature NMR : Perform experiments at low temperatures (e.g., −40°C in CDCl3/DMSO-d6) to slow dynamic processes like keto-enol tautomerism or hindered rotation of substituents. Sharpening of split signals indicates stabilization of conformers .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons to distinguish isomeric forms. For example, NOE correlations between the dihydroxybenzyl methylene and aromatic protons can confirm regiochemistry .

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure. Hydrogen-bonding networks (e.g., O–H···N or O–H···O interactions) stabilize specific tautomers .

Q. What computational methods are effective for predicting the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations :

- Molecular Dynamics (MD) : Model solvation effects (e.g., in water or DMSO) to assess conformational stability. High RMSD values indicate flexibility in the dihydroxybenzyl-amino linkage .

- Docking Studies : Screen against kinase targets (e.g., EGFR or VEGF) using AutoDock Vina. Compare binding affinities with analogs like Lavendustin A, a known kinase inhibitor .

Q. How can bioactivity studies be designed to evaluate its mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorescence-based assays (e.g., Z’-LYTE kinase assay) to measure IC50 values against tyrosine kinases. Include positive controls (e.g., Lavendustin A) for benchmarking .

- Monitor time-dependent inhibition to distinguish reversible vs. covalent binding mechanisms.

- Cellular Uptake Studies :

- Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa). Compare with membrane permeability predictions (e.g., PAMPA assay) .

- ROS Scavenging Assays :

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

Methodological Answer:

- Solubility/Permeability : Measure solubility (e.g., shake-flask method) in assay buffers vs. cell culture media. Poor solubility in PBS may explain reduced cellular activity despite strong in vitro inhibition .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound loss over time .

- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets contributing to cellular toxicity or compensatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.